Cyclamic acid Cyclamic acid Cyclohexylsulfamic acid is a member of the class of sulfamic acids that is sulfamic acid carrying an N-cyclohexyl substituent. It has a role as a human xenobiotic metabolite and an environmental contaminant. It is functionally related to a sulfamic acid. It is a conjugate acid of a cyclohexylsulfamate.
Cyclamic acid is a natural product found in Euglena gracilis with data available.
Salts and esters of cyclamic acid.
Brand Name: Vulcanchem
CAS No.: 100-88-9
VCID: VC0001438
InChI: InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)
SMILES: C1CCC(CC1)NS(=O)(=O)O
Molecular Formula: C6H13NO3S
Molecular Weight: 179.24 g/mol

Cyclamic acid

CAS No.: 100-88-9

VCID: VC0001438

Molecular Formula: C6H13NO3S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

Cyclamic acid - 100-88-9

Description

Cyclamic acid, with the chemical formula C₆H₁₃NO₃S, is a compound belonging to the class of sulfamates. It is primarily used as a catalyst in the production of paints and plastics, and it also serves as a reagent in laboratory settings . The sodium and calcium salts of cyclamic acid are well-known as artificial sweeteners, commonly referred to as cyclamates .

Uses of Cyclamic Acid

Cyclamic acid is utilized in various industrial applications:

  • Catalyst in Paints and Plastics: It plays a crucial role in the manufacturing process of these materials by facilitating chemical reactions .

  • Laboratory Reagent: Its versatility makes it useful in various laboratory procedures .

  • Artificial Sweeteners: The sodium and calcium salts of cyclamic acid are used as sweeteners under the name cyclamate, which is designated as E number E952 .

Research Findings

Recent studies have explored the effects of cyclamate consumption, which is closely related to cyclamic acid. For instance, a study on the impact of long-term cyclamate and saccharin consumption found significant increases in fasting blood glucose and malondialdehyde levels, along with changes in ceruloplasmin and catalase activity . Another area of research involves the metabolism of cyclamate to cyclohexylamine, which varies significantly among individuals .

Study FocusKey Findings
Long-term Cyclamate ConsumptionIncreased fasting blood glucose, malondialdehyde levels, and altered ceruloplasmin and catalase activity .
Metabolism of CyclamateLarge inter-individual variations in conversion to cyclohexylamine, with some individuals converting up to 85% .

Safety and Toxicity

Cyclamic acid and its derivatives have been studied for their safety and potential toxicity. While cyclamates have been controversial due to concerns about their metabolite cyclohexylamine, recent assessments suggest that the risk is managed through regulatory limits on intake . The International Agency for Research on Cancer (IARC) has noted that sodium cyclamate has low selective embryotoxicity .

Safety AspectDescription
EmbryotoxicitySodium cyclamate shows low selective embryotoxicity .
Metabolic ConversionConversion to cyclohexylamine varies widely among individuals .
CAS No. 100-88-9
Product Name Cyclamic acid
Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
IUPAC Name cyclohexylsulfamic acid
Standard InChI InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)
Standard InChIKey HCAJEUSONLESMK-UHFFFAOYSA-N
SMILES C1CCC(CC1)NS(=O)(=O)O
Canonical SMILES C1CCC(CC1)NS(=O)(=O)O
Colorform Crystals
White crystalline powder
Crystalline solid
Melting Point 169.5 °C
169 - 170 °C
Physical Description Solid; [HSDB]
White odorless solid; [Hawley] Fine white crystals; [MSDSonline]
Solid
Solubility 1 G DISSOLVES IN ABOUT 7.5 ML OF WATER, 4 ML OF ALC, 4 ML OF PROPYLENE GLYCOL, OR 6 ML OF ACETONE; SLIGHTLY SOL IN CHLOROFORM AND INSOL IN HEXANE
Very soluble in alkali
Soluble in alcohol; insoluble in oils
Form: crystals; pleasant, very sweet taste; practically insol in alcohol, benzene, chloroform, ether; pH of 10% aq soln 5.5-7.5; Said to be more resistant to cooking temp than saccharin /Dihydrate/
ODORLESS; WHITE CRYSTALLINE POWDER; 1 G SOL IN 4 ML WATER; 1 G SOL IN 60 ML ETHANOL; 1 G SOL IN 1.5 ML PROPYLENE GLYCOL; LOSS ON DRYING @ 140 °C FOR 2 HR 9.0% MAX /DIHYDRATE/; IN DILUTE SOLN ABOUT 30 TIMES AS SWEET AS SUCROSE
SOL IN AQ SOLN OF SORBITOL; 25 G SOL IN 100 ML 25% ALCOHOL; 2.4 G SOL IN 100 ML 90% ETHYL ALCOHOL
Soluble in water. Insoluble in most organic solvents.
1000000 mg/L @ 25 °C (exp)
Synonyms Calcium Cyclamate
Cyclamate
Cyclamate Calcium (2:1) Salt
Cyclamate, Calcium
Cyclamate, Calcium (2:1) Salt, Dihydrate
Cyclamate, Potassium
Cyclamate, Sodium
Cyclamate, Sodium Salt
Cyclamates
Cyclamic Acid
Potassium Cyclamate
Sodium Cyclamate
Vapor Pressure 0.0000027 [mmHg]
Reference [1]. http://en.wikipedia.org/wiki/Cyclamic_acid
PubChem Compound 7533
Last Modified Sep 13 2023

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